molecular formula C14H12ClNO B186141 N-(3-chlorophenyl)-2-methylbenzamide CAS No. 10449-88-4

N-(3-chlorophenyl)-2-methylbenzamide

Cat. No.: B186141
CAS No.: 10449-88-4
M. Wt: 245.7 g/mol
InChI Key: ZNBNLMVCJLGUKS-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-methylbenzamide is a benzanilide derivative provided as a high-purity solid for research applications. With a molecular formula of C₁₄H₁₂ClNO and a molecular weight of 245.70 g/mol, this compound is of significant interest in structural chemistry and crystallography studies . Scientific research utilizing single-crystal X-ray diffraction has determined its solid-state structure, revealing that the molecule crystallizes in a tetragonal crystal system (space group P4₃) . Key structural features include a specific molecular conformation where the N—H bond is anti to the meta-chloro substituent on the aniline ring, and the C=O bond is syn to the ortho-methyl group on the benzoyl ring . The dihedral angle between the benzoyl and aniline rings is 37.5°, while the amide group forms an angle of 55.8° with the benzoyl ring . In the crystal lattice, molecules are linked into infinite chains along the c-axis via intermolecular N—H···O hydrogen bonds, a characteristic that is crucial for understanding its supramolecular assembly . This compound is part of a series of substituted benzanilides studied to understand the effect of substituents on molecular conformation and crystal packing, making it a valuable reference compound in materials science and solid-state chemistry research . The product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

10449-88-4

Molecular Formula

C14H12ClNO

Molecular Weight

245.7 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methylbenzamide

InChI

InChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17)

InChI Key

ZNBNLMVCJLGUKS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form 2-methylbenzoyl chloride. The reaction typically achieves >95% conversion after 2–3 hours. Excess SOCl₂ is removed via distillation, yielding the acid chloride as a pale-yellow liquid.

Step 2: Coupling with 3-Chloroaniline

The acid chloride is treated with 3-chloroaniline in anhydrous ethanol or dichloromethane, catalyzed by triethylamine (Et₃N). The reaction proceeds at room temperature or under mild reflux (40–60°C) for 4–6 hours. Post-reaction, the product is isolated via filtration or extraction and purified via recrystallization from ethanol.

Table 1: Reaction Conditions and Yields for Conventional Amidation

ReagentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)Source
2-Methylbenzoic acid10SOCl₂80396
3-Chloroaniline12EtOH/Et₃N60689
2-Methylbenzoyl chloride10DCM/Et₃N25485

Oxidative Coupling of Aldehydes and Amines

An alternative one-pot method employs tert-butyl hydroperoxide (TBHP) as an oxidizing agent to couple 2-methylbenzaldehyde with 3-chloroaniline. This metal-free approach avoids handling corrosive acid chlorides.

Reaction Mechanism

The aldehyde undergoes oxidative dehydrogenation to form a reactive acyl radical, which couples with the amine to generate the amide directly. TBHP acts as both an oxidant and a radical initiator.

Table 2: TBHP-Mediated Oxidative Coupling Parameters

SubstrateOxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Source
2-MethylbenzaldehydeTBHPNoneDCE801278
3-Chloroaniline(70% aq.)

Lewis Acid-Catalyzed Friedel-Crafts Acylation

A patent-pending method utilizes Lewis acids (e.g., AlCl₃, ZnCl₂) to catalyze the reaction between 3-chlorophenylamine and 2-methylbenzoyl chloride. This method enhances regioselectivity and reduces side products.

Key Advantages

  • High purity : Minimizes oligomerization byproducts.

  • Scalability : Suitable for industrial production with yields >90%.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, Ar–H), 7.52–7.45 (m, 4H, Ar–H), 7.26 (t, J = 8.0 Hz, 1H, Ar–H), 2.24 (s, 3H, CH₃).

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

  • Melting Point : 142–144°C.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the anti conformation of the N–H bond relative to the meta-chloro substituent and the syn orientation of the C=O bond with the ortho-methyl group.

Table 3: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemTetragonal
Space GroupP4₃
a (Å)8.8237(8)
c (Å)15.977(2)
Dihedral Angle (°)37.5 (benzoyl vs. aniline)

Challenges and Optimization Strategies

Common Pitfalls

  • Moisture Sensitivity : Acid chloride intermediates require anhydrous conditions.

  • Byproduct Formation : Over-oxidation in TBHP-mediated reactions reduces yields.

Recommended Solutions

  • Use molecular sieves or inert atmospheres during amidation.

  • Optimize TBHP stoichiometry (1.5–2.0 equiv.) to balance reactivity and selectivity.

Industrial Applications and Derivatives

This compound serves as a precursor for insecticides (e.g., chlorantraniliprole) and crystallography models for studying substituent effects on molecular packing .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations
  • N-(3-Chlorophenyl)-2-hydroxybenzamide : Differs by replacing the 2-methyl group with a hydroxyl substituent. The position of the chloro group (3-chlorophenyl vs. 4-chlorophenyl) significantly impacts physicochemical properties and biological activity .
  • 2-Chloro-N-(3-methylphenyl)benzamide : Features a chlorine at the 2-position of the benzoyl ring instead of a methyl group. This structural difference alters electronic properties and steric effects, influencing reactivity in synthesis .
  • N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide: Incorporates an anthraquinone moiety, enhancing conjugation and utility in C–H activation reactions. The anthraquinone system provides a rigid N,O-bidentate directing group, unlike the simpler phenyl group in the target compound .
Functional Group Comparisons
  • N,O-Bidentate Directing Groups: Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and anthraquinone-derived benzamides () utilize hydroxyl or carbonyl groups for metal coordination, enabling efficient C–H functionalization.
  • Chlorine Substituents : Chlorine at the 3-position on the phenyl ring (as in the target) is common in bioactive compounds (e.g., chlorambucil, chloroquine) due to its electron-withdrawing effects and metabolic stability .
Efficiency and Yield
  • Acid Chloride Route: N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide (94% yield) was synthesized via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone under inert conditions . This method outperformed coupling agents like DCC/DMAP (24% yield) .
  • Carboxylic Acid Coupling : Lower yields (e.g., 24% in ) highlight the superiority of acid chloride routes for benzamide synthesis.
Purification and Characterization
  • Common techniques include column chromatography (Hexane/EtOAc) , TLC, and spectroscopic methods (1H/13C NMR, IR, GC-MS) . X-ray crystallography was used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide to confirm structure .
Bioactivity
  • Anti-Inflammatory Activity : N-(4-phenylthiazol-2-yl) benzamides (e.g., compound 5c) showed potent anti-inflammatory effects (IC50 = 220–260 nM) .
  • Antimicrobial Potential: Chalcone and Schiff base derivatives of benzamides demonstrated antimicrobial activity, though data on the target compound is lacking .
Physicochemical Data
  • 3-Chlorobenzamide : Boiling point 380.8°C (predicted), density 1.357 g/cm³ .
  • N-(3-Chlorophenethyl)-4-nitrobenzamide : Characterized via NMR, UV, and mass spectrometry .

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